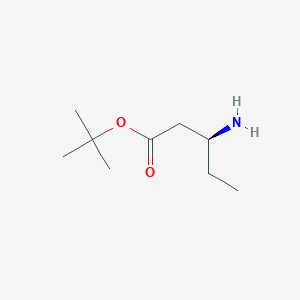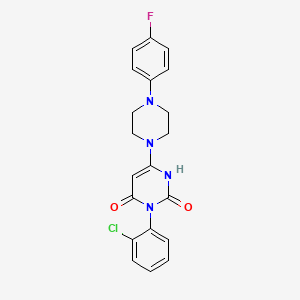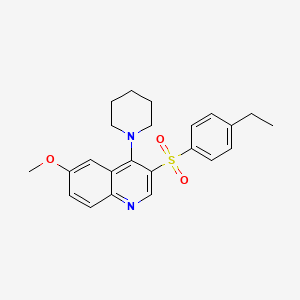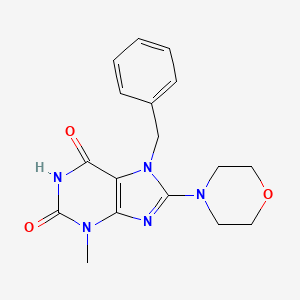
7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione, also known as BMMDP, is a synthetic compound that belongs to the class of purine derivatives. BMMDP has been widely studied for its potential application in scientific research, particularly in the field of neuroscience. In
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity
The compound, related to 7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione, has been synthesized and evaluated for its cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Research found that certain analogues of this compound displayed significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia and observed hypotensive activity in specific derivatives. These findings suggest potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Structural Chemistry
Studies have detailed the crystal structure of molecules closely related to 7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione, revealing insights into the planar nature of the purine fused-ring skeleton and the chair conformation of the morpholine ring. These structural insights are crucial for understanding the compound's interactions at the molecular level, potentially guiding the design of analogues with improved pharmacological profiles (Karczmarzyk et al., 1995).
Polymer Science
Research into morpholine-2,5-dione derivatives, related to 7-Benzyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione, has led to the development of new polymers with promising hydrophilicity. This work is indicative of the potential for such compounds to be used in the creation of biodegradable polymers with specific functional properties, opening up new avenues in materials science (Wang & Feng, 1997).
Eigenschaften
IUPAC Name |
7-benzyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-20-14-13(15(23)19-17(20)24)22(11-12-5-3-2-4-6-12)16(18-14)21-7-9-25-10-8-21/h2-6H,7-11H2,1H3,(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXPONGBOSTMOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

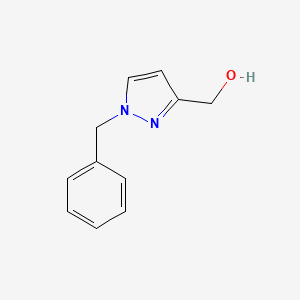
![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)
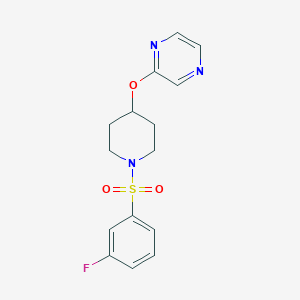
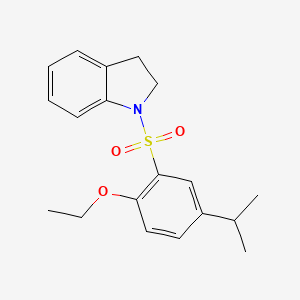
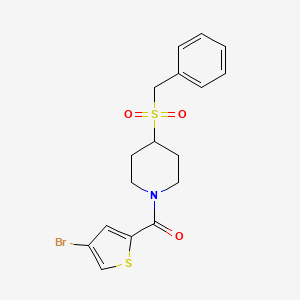
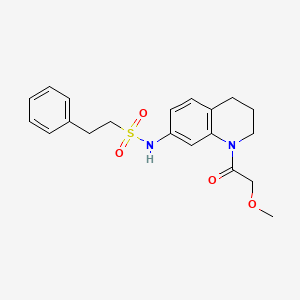
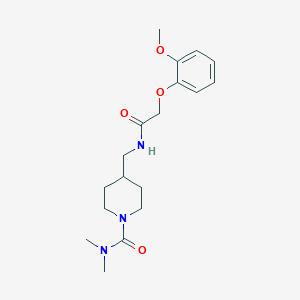
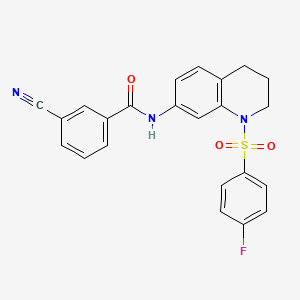
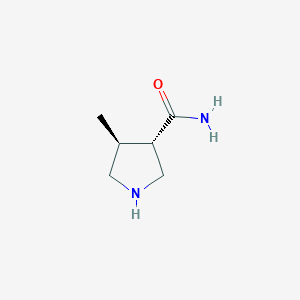
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)
